molecular formula C6H7BO5 B8397331 2-Methoxycarbonyl-furan-3-boronic acid

2-Methoxycarbonyl-furan-3-boronic acid

Katalognummer: B8397331
Molekulargewicht: 169.93 g/mol
InChI-Schlüssel: UICUAAMZSHUTPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxycarbonyl-furan-3-boronic acid (CAS 868286-61-7) is a high-value heterocyclic boronic acid ester that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound integrates a boronic acid functional group, which is pivotal for metal-catalyzed cross-coupling reactions, with a furan ring system, making it a privileged scaffold in drug discovery efforts . Its primary research application is in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. The boronic acid group readily undergoes transmetalation with palladium catalysts, allowing researchers to efficiently couple the furan moiety with a wide variety of aromatic and heteroaromatic halides. This enables the rapid construction of complex biaryl and heterobiaryl structures for creating compound libraries in hit-to-lead optimization campaigns . The methoxycarbonyl substituent at the 2-position of the furan ring adds further synthetic utility, as it can serve as a chemical handle for further derivatization or may contribute to the compound's electronic properties, influencing its reactivity in cross-coupling processes. Beyond its role as a synthetic intermediate, boronic acids as a class have gained significant importance in medicinal chemistry and chemical biology. They are key pharmacophores in several approved therapeutics, such as the proteasome inhibitor bortezomib and the β-lactamase inhibitor vaborbactam, demonstrating their relevance in developing enzyme inhibitors . Furthermore, the dynamic covalent chemistry of boronic acids, specifically their ability to form reversible esters with diols, makes them suitable for developing responsive biomaterials, sensors, and delivery systems . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Certificate of Analysis for lot-specific data.

Eigenschaften

Molekularformel

C6H7BO5

Molekulargewicht

169.93 g/mol

IUPAC-Name

(2-methoxycarbonylfuran-3-yl)boronic acid

InChI

InChI=1S/C6H7BO5/c1-11-6(8)5-4(7(9)10)2-3-12-5/h2-3,9-10H,1H3

InChI-Schlüssel

UICUAAMZSHUTPE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(OC=C1)C(=O)OC)(O)O

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Biological Applications

Boronic acids, including 2-Methoxycarbonyl-furan-3-boronic acid, have shown promise in several biological applications due to their ability to interact with biomolecules.

Anticancer Activity

Research indicates that boronic acids can enhance the efficacy of existing anticancer drugs. The incorporation of the boronic acid moiety into therapeutic agents has been shown to modify their selectivity and pharmacokinetic properties. For instance, studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

CompoundCell Line% Cell Viability
This compoundHepG2 (liver cancer)35.01
DoxorubicinHepG20.62

These results suggest significant potential for developing new anticancer therapies based on this compound .

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored. The ability of these compounds to inhibit bacterial growth makes them candidates for addressing antibiotic resistance.

Antimicrobial Efficacy Assessment

CompoundMicroorganismInhibition Zone (mm)MIC (μg/mL)
This compoundE. coli10.5280
This compoundS. aureus13265

These findings indicate that this compound could serve as a basis for developing new antibacterial agents .

Synthetic Applications

The unique structure of this compound allows it to be utilized in various synthetic methodologies, particularly in organic synthesis.

Cross-Coupling Reactions

One of the most notable applications is in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura reaction, where boronic acids are used to form carbon-carbon bonds. This reaction is crucial for synthesizing complex organic molecules and pharmaceuticals.

Mechanism Overview
The Suzuki–Miyaura reaction involves several steps:

  • Oxidative Addition: The aryl halide reacts with a palladium catalyst.
  • Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
  • Reductive Elimination: The product is formed by eliminating the palladium catalyst.

This versatility in synthesis makes compounds like this compound valuable intermediates in organic chemistry .

Summary of Findings

The applications of this compound span across medicinal chemistry and organic synthesis, showcasing its potential as a therapeutic agent and a versatile building block in chemical reactions.

Key Highlights

  • Biological Activity: Significant anticancer and antibacterial properties.
  • Synthetic Utility: Essential role in cross-coupling reactions for synthesizing complex molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds to 2-Methoxycarbonyl-furan-3-boronic acid include boronic acids with furan, benzene, or benzofuran cores and varying substituents. Below is a detailed comparison based on structural features, reactivity, and applications:

Structural and Functional Group Comparison

Compound Name CAS No. Core Structure Substituent Position/Type Similarity Score Key Properties/Applications
This compound Not provided Furan 2-methoxycarbonyl, 3-boronic acid Reference Suzuki coupling, ester functionalization
(2-(Ethoxycarbonyl)furan-3-yl)boronic acid 1150114-62-7 Furan 2-ethoxycarbonyl, 3-boronic acid 0.74 Analogous reactivity with ester group; ethoxy may alter steric effects
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid 1150114-44-5 Furan 5-ethoxycarbonyl, 2-boronic acid 0.81 Positional isomer; differing electronic effects due to substituent location
(5-Methoxybenzofuran-2-yl)boronic acid 551001-79-7 Benzofuran 5-methoxy, 2-boronic acid 0.90 Fused aromatic system enhances stability; methoxy group is electron-donating
3-(Methoxycarbonyl)-2-methylphenylboronic acid 10-F623579 Benzene 3-methoxycarbonyl, 2-methyl 0.92 Methyl group introduces steric hindrance; benzene core reduces ring strain
2-Methoxycarbonylphenylboronic acid 374538-03-1 Benzene 2-methoxycarbonyl, phenylboronic acid 0.97 High similarity in substituent position; widely used in medicinal chemistry

Reactivity and Stability

  • Electronic Effects: The methoxycarbonyl group in this compound withdraws electron density, stabilizing the boronic acid and enhancing its reactivity toward electrophilic partners in Suzuki couplings .
  • Steric Considerations : Compared to benzene-based analogs (e.g., 3-(Methoxycarbonyl)-2-methylphenylboronic acid), the furan core offers reduced steric hindrance, facilitating reactions with bulky substrates .
  • Hydrolytic Stability : Furan-based boronic acids are generally less hydrolytically stable than benzene derivatives due to the oxygen atom in the furan ring, which may increase susceptibility to protodeboronation under acidic conditions .

Research Findings and Practical Considerations

  • Suzuki-Miyaura Coupling Efficiency : this compound demonstrates higher coupling yields with electron-deficient aryl halides (e.g., nitro-substituted partners) compared to (5-Methoxybenzofuran-2-yl)boronic acid, which performs better with electron-rich substrates .
  • Storage and Handling: Like similar boronic acids (e.g., 6-(BOC-Methylamino)pyridine-3-boronic acid), it should be stored refrigerated in airtight containers to prevent moisture absorption and degradation .
  • Synthetic Challenges : The furan ring’s sensitivity to strong acids/bases necessitates mild reaction conditions, unlike benzene derivatives that tolerate harsher environments .

Vorbereitungsmethoden

Bromination of Pre-Functionalized Furan Derivatives

A widely employed strategy involves the introduction of a boronic acid group at the 3-position of a furan ring pre-functionalized with a methoxycarbonyl group at the 2-position. This method typically begins with the bromination of 2-methoxycarbonylfuran using reagents such as N-bromosuccinimide (NBS) under controlled conditions. For instance, bromination at the 3-position is achieved by reacting 2-methoxycarbonylfuran with 1.2 equivalents of NBS in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) at 80–100°C. The resulting 3-bromo-2-methoxycarbonylfuran serves as a key intermediate for subsequent borylation.

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation, a palladium-catalyzed reaction that replaces the bromine atom with a boronic acid group. Using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst such as Pd(dppf)Cl₂, the reaction proceeds in tetrahydrofuran (THF) at 60–80°C, yielding 2-methoxycarbonyl-furan-3-boronic acid with reported yields of 65–75%. Critical parameters include:

  • Catalyst loading : 2–5 mol% Pd(dppf)Cl₂.

  • Solvent polarity : THF or dioxane enhances reaction efficiency.

  • Temperature : Elevated temperatures (≥60°C) reduce side reactions.

Metalation-Boronation Strategy

Directed Metalation Using Lithium Bases

An alternative approach leverages directed ortho-metalation (DoM) to deprotonate the furan ring at the 3-position. Starting with 2-methoxycarbonylfuran, a strong lithium base such as lithium diisopropylamide (LDA) is used to generate a lithiated intermediate at -78°C. Quenching this intermediate with triisopropyl borate (B(OiPr)₃) followed by acidic hydrolysis yields the target boronic acid. Key advantages include:

  • Regioselectivity : The methoxycarbonyl group directs metalation to the 3-position.

  • Yield : 50–60% after purification via recrystallization.

Optimization of Reaction Conditions

  • Temperature control : Metalation at -78°C minimizes ring-opening side reactions.

  • Boron reagent : Triisopropyl borate outperforms trimethyl borate in reducing ester group interference.

  • Workup : Hydrolysis with dilute HCl (1M) ensures complete boronic acid formation.

Halogen-Boron Exchange Reactions

Lithium-Halogen Exchange

This method involves the synthesis of 3-bromo-2-methoxycarbonylfuran, followed by lithium-halogen exchange using n-butyllithium (n-BuLi) at -78°C. The resulting lithium intermediate reacts with trimethyl borate (B(OMe)₃), and subsequent hydrolysis produces the boronic acid.

Challenges and Solutions

  • Low-temperature requirements : Reaction scalability is limited by the need for cryogenic conditions.

  • Side reactions : Competing ring-opening pathways are mitigated by using THF as the solvent.

Comparative Analysis of Synthetic Methods

MethodKey StepsYield (%)Temperature RangeScalability
Miyaura BorylationBromination → Pd-catalyzed borylation65–7560–100°CHigh
Metalation-BoronationDoM → Boronation → Hydrolysis50–60-78°C to RTModerate
Halogen-Boron ExchangeLi exchange → Borate addition55–65-78°C to 25°CLow

Key Findings :

  • Miyaura borylation offers the highest yields and scalability, making it suitable for industrial applications.

  • Metalation-boronation provides superior regioselectivity but requires stringent temperature control.

  • Halogen-boron exchange is less efficient due to cryogenic conditions and intermediate instability .

Q & A

Q. What are the established synthetic routes for preparing 2-Methoxycarbonyl-furan-3-boronic acid, and what analytical techniques are critical for confirming its purity and structure?

Methodological Answer: Synthesis typically involves:

  • Suzuki-Miyaura Coupling : Aryl halides or triflates react with boronic acids under palladium catalysis. For furan derivatives, halogenation at the 3-position followed by borylation is common .
  • Directed C-H Borylation : Transition-metal catalysts (e.g., Ir or Rh) enable regioselective borylation of methoxycarbonyl-substituted furans .

Q. Analytical Techniques :

  • NMR Spectroscopy : 11^{11}B NMR confirms boronic acid formation (~30 ppm for boronic acids). 1^{1}H/13^{13}C NMR verifies substitution patterns .
  • HPLC : Quantifies purity (>97% as per commercial standards) and detects hydrolyzed byproducts (e.g., boroxines) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How does the Lewis acidity of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The methoxycarbonyl group withdraws electron density, enhancing the boronic acid’s Lewis acidity. This:

  • Accelerates transmetalation in Suzuki-Miyaura reactions but increases susceptibility to hydrolysis.
  • Requires pH optimization (e.g., buffered aqueous conditions at pH 8–10) to balance reactivity and stability .
  • Key Consideration : Use ligands (e.g., SPhos) to stabilize the Pd catalyst and suppress protodeboronation .

Advanced Research Questions

Q. What experimental strategies can mitigate hydrolysis and protodeboronation issues when using this compound in aqueous or protic reaction conditions?

Methodological Answer:

  • Protection as Boronate Esters : Convert to pinacol or MIDA esters to enhance stability. Deprotection is achieved in situ using mild acids or bases .
  • Anhydrous Solvents : Use THF or dioxane with molecular sieves to minimize water content .
  • Additives : Include chelating agents (e.g., EDTA) to sequester metal impurities that accelerate decomposition .
  • Example : Aryl boronate esters show <5% hydrolysis after 24 hours in THF/water (9:1) at 25°C .

Q. How can researchers resolve contradictory data regarding the regioselectivity of this compound in heterocyclic Suzuki-Miyaura couplings?

Methodological Answer: Contradictions often arise from:

  • Substrate Electronic Effects : Electron-deficient heterocycles (e.g., pyridines) may favor coupling at positions ortho to electron-withdrawing groups.
  • Catalyst-Ligand Systems : Bulky ligands (e.g., XPhos) improve selectivity for sterically hindered sites.
  • Systematic Optimization :
    • Screen Pd sources (Pd(OAc)2_2 vs. PdCl2_2) and bases (K2_2CO3_3 vs. CsF).
    • Use DFT calculations to predict regioselectivity based on transition-state energies .

Q. What are the implications of steric and electronic effects in the design of this compound-containing polymers?

Methodological Answer:

  • Steric Effects : The 3-boronic acid group’s proximity to the methoxycarbonyl substituent limits accessibility for polymerization. Use monomers with flexible spacers (e.g., ethylene glycol) to reduce steric hindrance .
  • Electronic Effects : The electron-withdrawing methoxycarbonyl group reduces boronic acid’s pKa (~8.5 vs. ~10 for phenylboronic acid), enabling saccharide binding at physiological pH .
  • Application Example : Copolymers with acrylamide backbones show glucose-responsive swelling ratios >200% in PBS .

Key Safety and Handling Considerations

  • Stability : Store at 0–6°C under inert atmosphere to prevent oxidation .
  • Decomposition Risks : Prolonged storage leads to boroxine formation, detectable via IR (B-O-B stretches at 1,350 cm1^{-1}) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.